3,4,5,9-Tetrahydropyrido[2,3-e]pyrrolo[1,2-a]pyrazine
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Overview
Description
3,4,5,9-Tetrahydropyrido[2,3-e]pyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . This compound is part of the pyrrolopyrazine family, which is known for its significant role in medicinal chemistry and drug discovery .
Preparation Methods
The preparation of 3,4,5,9-Tetrahydropyrido[2,3-e]pyrrolo[1,2-a]pyrazine can be achieved through several synthetic routes. One common method involves a three-step process:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to provide the related N-propargylenaminones.
Intramolecular cyclization: Finally, intramolecular cyclization of the prepared propargylic derivatives is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to form the desired compound.
Chemical Reactions Analysis
3,4,5,9-Tetrahydropyrido[2,3-e]pyrrolo[1,2-a]pyrazine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,4,5,9-Tetrahydropyrido[2,3-e]pyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,5,9-Tetrahydropyrido[2,3-e]pyrrolo[1,2-a]pyrazine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
3,4,5,9-Tetrahydropyrido[2,3-e]pyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as:
5H-pyrrolo[2,3-b]pyrazine: This compound shows more activity on kinase inhibition.
Pyrrolo[1,2-a]quinoline: Known for its various biological activities, including antimicrobial and antimalarial properties.
The uniqueness of this compound lies in its specific combination of biological activities and its potential as a versatile scaffold for drug discovery .
Properties
Molecular Formula |
C10H11N3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),4,6,12-tetraene |
InChI |
InChI=1S/C10H11N3/c1-4-9-10(11-5-1)12-7-8-3-2-6-13(8)9/h1-4,7,11-12H,5-6H2 |
InChI Key |
FALIMHVMNBDCTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(N1)NC=C3N2CC=C3 |
Origin of Product |
United States |
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